5-Azaspiro[2.6]nonane;hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Azaspiro[2.6]nonane;hydrochloride typically involves the use of N-Boc-4-piperidone as a starting material. The process includes a Wittig reaction to prepare N-Boc-4-methylenepiperidine, followed by a [2+2] cyclization catalyzed by zinc/copper with trichloroacetyl chloride to form N-Boc-7-azaspiro ketone. This intermediate is then reduced using sodium borohydride at room temperature to yield N-Boc-7-azaspiro-ol, which is finally deprotected using 2 mol/L hydrochloric acid-ethyl acetate to obtain the target product .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of economical and readily available reagents, simple operations, and high product purity, making it suitable for batch production .
Chemical Reactions Analysis
Types of Reactions: 5-Azaspiro[2.6]nonane;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, due to the presence of the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: 5-Azaspiro[2.6]nonane;hydrochloride is used as an intermediate in the synthesis of various complex organic molecules. Its unique spirocyclic structure makes it valuable in the development of new chemical entities .
Biology: In biological research, this compound is used to study the effects of spirocyclic compounds on biological systems. It serves as a model compound for understanding the behavior of similar structures in biological environments .
Medicine: Its spirocyclic structure is of interest for developing drugs with unique mechanisms of action .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 5-Azaspiro[2.6]nonane;hydrochloride involves its interaction with specific molecular targets and pathways. The nitrogen atom within its spirocyclic structure allows it to participate in various chemical reactions, influencing biological pathways and molecular interactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- 4-Azaspiro[2.4]heptane;hydrochloride
- 5-Azaspiro[3.4]octane;hydrochloride
- 1-Azaspiro[4.4]nonane;hydrochloride
- 1-Azaspiro[4.5]decane;hydrochloride
Uniqueness: 5-Azaspiro[2.6]nonane;hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a different balance of stability and reactivity, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
5-azaspiro[2.6]nonane;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-2-6-9-7-8(3-1)4-5-8;/h9H,1-7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKURSVUYFFXUKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNCC2(C1)CC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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